molecular formula C23H31N5O2 B6118332 N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide

N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide

Cat. No.: B6118332
M. Wt: 409.5 g/mol
InChI Key: RFUURQNBCQRYOP-UHFFFAOYSA-N
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Description

N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide is a complex organic compound featuring a pyrazole ring, piperidine rings, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine rings, and finally, the coupling of these intermediates with the benzyl group. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels, depending on the compound’s specific functional groups and overall structure. The pyrazole ring, for instance, is known to interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide: shares similarities with other pyrazole-containing compounds, such as:

Uniqueness

What sets this compound apart is its combination of the pyrazole ring with two piperidine rings and a benzyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-benzyl-1-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-17-14-21(26-25-17)23(30)27-12-9-20(10-13-27)28-11-5-8-19(16-28)22(29)24-15-18-6-3-2-4-7-18/h2-4,6-7,14,19-20H,5,8-13,15-16H2,1H3,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUURQNBCQRYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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